molecular formula C7H12Cl2N2O2S B13564994 Methyl3-amino-3-(1,3-thiazol-5-yl)propanoatedihydrochloride

Methyl3-amino-3-(1,3-thiazol-5-yl)propanoatedihydrochloride

Cat. No.: B13564994
M. Wt: 259.15 g/mol
InChI Key: PQWNJOPIYXXVJX-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride is a synthetic organic compound characterized by a 1,3-thiazole core substituted with an amino-propanoate moiety and a methyl ester group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.15 g/mol

IUPAC Name

methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate;dihydrochloride

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-11-7(10)2-5(8)6-3-9-4-12-6;;/h3-5H,2,8H2,1H3;2*1H

InChI Key

PQWNJOPIYXXVJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CN=CS1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amino and ester groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole compounds.

Scientific Research Applications

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

Thiazole-containing compounds often exhibit bioactivity due to their ability to mimic heterocyclic motifs in natural systems. Below is a comparison with key analogues:

Compound Key Structural Features Biological Activity
Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride (Target) 1,3-thiazol-5-yl, amino-propanoate, methyl ester, dihydrochloride Potential enzyme inhibition (e.g., kinase targets) due to hydrogen-bonding and polarity
(4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl)(3-nitrophenyl)methanone 1,3-thiazol-5-yl with chloro-phenyl and nitro-phenyl substituents Cdk5 inhibitor with binding affinity of -7.3 ± 0.0 kcal/mol
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide 1,3-thiazol-5-yl with anilino-methyl and hydrazine-carbothioamide groups Antiviral, anticancer, antibacterial activities
Mercury-containing thiazoles (e.g., [2-acetamido-4-(acetyloxymercurio)-1,3-thiazol-5-yl] derivatives) Thiazole core with mercury substituents Limited therapeutic use due to mercury toxicity

Key Observations :

  • Bioactivity: The target compound shares structural similarities with kinase inhibitors like (4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl)(3-nitrophenyl)methanone, which binds to Cdk5 with high affinity . The amino-propanoate group in the target compound may similarly engage in polar interactions with enzyme active sites.
  • Safety Profile : Unlike mercury-containing thiazoles (e.g., [2-acetamido-4-(acetyloxymercurio)-1,3-thiazol-5-yl] derivatives), the absence of heavy metals in the target compound reduces toxicity risks .
  • Solubility : The dihydrochloride salt improves aqueous solubility compared to neutral thiazole derivatives (e.g., the hydrazine-carbothioamide analogue in ), which may enhance bioavailability .

Binding Affinity and Selectivity

Comparative binding studies highlight the role of substituents in target engagement:

  • The nitro-phenyl group in (4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl)(3-nitrophenyl)methanone enhances π-π stacking interactions, contributing to its -7.3 kcal/mol binding affinity for Cdk5 .

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